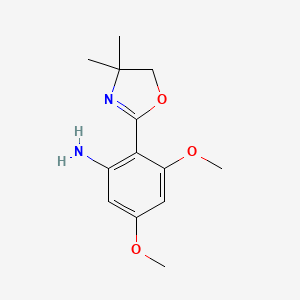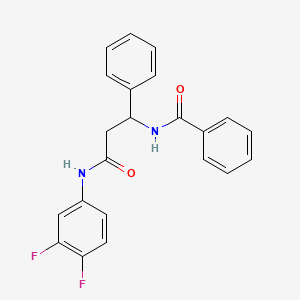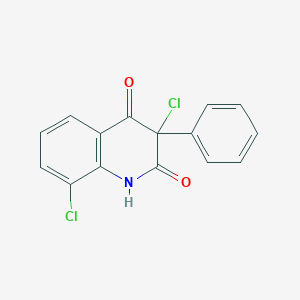
3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, characterized by the presence of chlorine and phenyl groups, may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One possible route could be:
Starting Material: The synthesis may begin with a quinoline derivative.
Chlorination: Introduction of chlorine atoms at the 3 and 8 positions using reagents like thionyl chloride or phosphorus pentachloride.
Phenylation: Attachment of the phenyl group through a Friedel-Crafts alkylation reaction.
Formation of Dione: Oxidation reactions to form the dione structure at the 2,4 positions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Reaction Conditions: Control of temperature, pressure, and solvent to ensure efficient reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione may undergo various chemical reactions, including:
Oxidation: Further oxidation to form different quinoline derivatives.
Reduction: Reduction of the dione to form dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions at the chlorine positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Applications De Recherche Scientifique
3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione may have applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological studies due to its unique structure.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione would depend on its specific biological target. Possible mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Interaction: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,8-Dichloroquinoline-2,4(1H,3H)-dione: Lacks the phenyl group, potentially altering its biological activity.
3-Phenylquinoline-2,4(1H,3H)-dione: Lacks the chlorine atoms, which may affect its reactivity and interactions.
8-Chloro-3-phenylquinoline-2,4(1H,3H)-dione: Only one chlorine atom, leading to different chemical properties.
Uniqueness
3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione is unique due to the presence of both chlorine and phenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C15H9Cl2NO2 |
|---|---|
Poids moléculaire |
306.1 g/mol |
Nom IUPAC |
3,8-dichloro-3-phenyl-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C15H9Cl2NO2/c16-11-8-4-7-10-12(11)18-14(20)15(17,13(10)19)9-5-2-1-3-6-9/h1-8H,(H,18,20) |
Clé InChI |
BWYQHILTFICLIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C(=O)C3=C(C(=CC=C3)Cl)NC2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12863866.png)
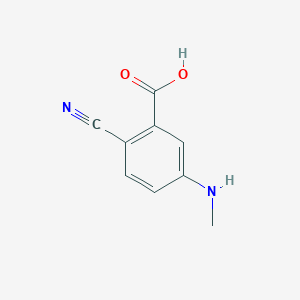
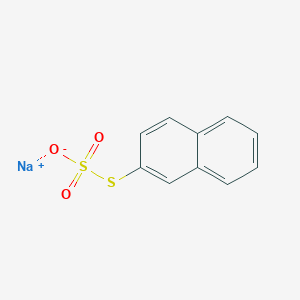
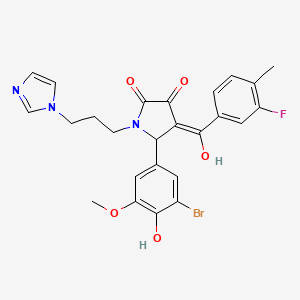
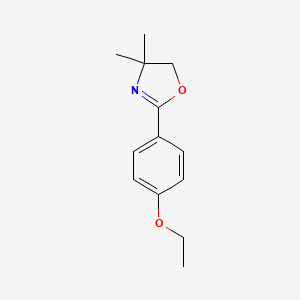
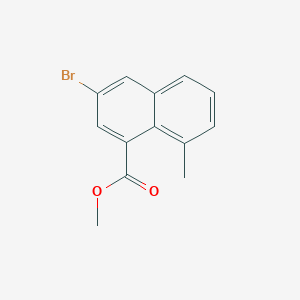
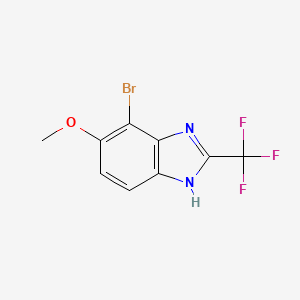
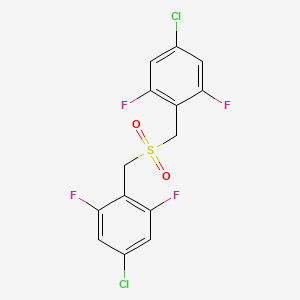
![2-Acetylbenzo[d]oxazole-6-carboxylic acid](/img/structure/B12863923.png)

